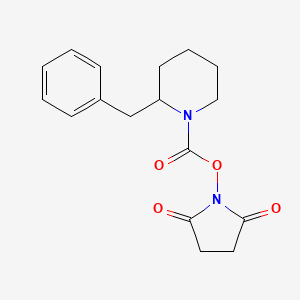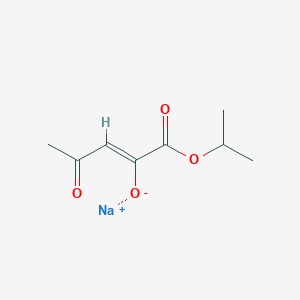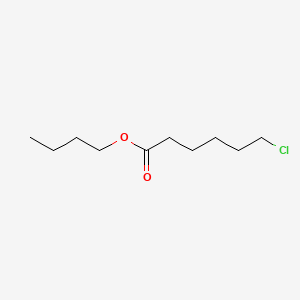
Butyl 6-chlorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 6-chlorohexanoate: is an organic compound with the molecular formula C10H19ClO2 . It is a butyl ester derivative of 6-chlorohexanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 6-chlorohexanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize the by-products.
Major Products Formed:
Hydrolysis: 6-chlorohexanoic acid and butanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Butyl 6-chlorohexanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for esterases and lipases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications .
Mecanismo De Acción
The mechanism of action of butyl 6-chlorohexanoate primarily involves its hydrolysis to 6-chlorohexanoic acid and butanol. This reaction is catalyzed by esterases and lipases in biological systems. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .
Comparación Con Compuestos Similares
Butyl hexanoate: Similar ester structure but lacks the chlorine atom.
Hexyl 6-chlorohexanoate: Similar structure but with a hexyl group instead of a butyl group.
Uniqueness: Butyl 6-chlorohexanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its non-chlorinated counterparts. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
71130-19-3 |
|---|---|
Fórmula molecular |
C10H19ClO2 |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
butyl 6-chlorohexanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3 |
Clave InChI |
ZWBAKKBXJFZDLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


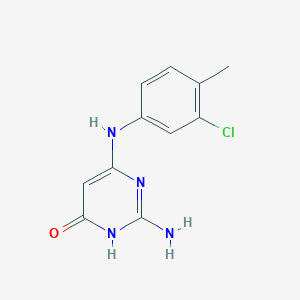
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
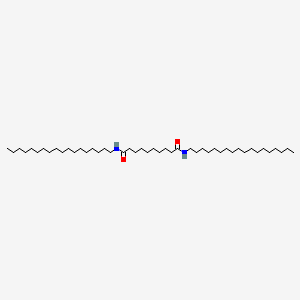
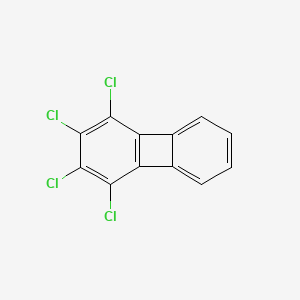
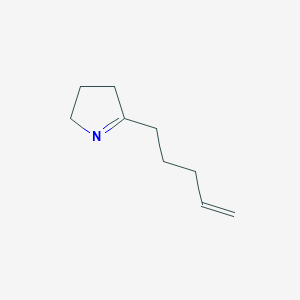

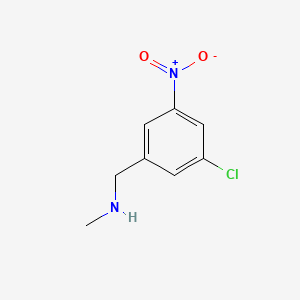
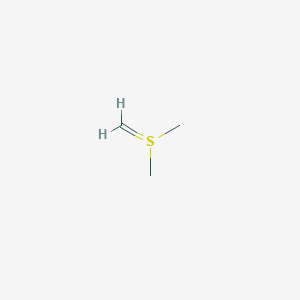
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

